4a,6-Diene-bactobolin is a polyketide-peptide compound with notable cytotoxic properties and is classified as an antitumor antibiotic. First discovered in 1979, it has the molecular formula and is recognized for its potential applications in cancer therapy and as a model compound in synthetic studies. The compound's structure features a unique arrangement of functional groups that contribute to its biological activity and chemical reactivity .
4a,6-Diene-bactobolin is primarily derived from the fermentation of specific bacterial strains, notably Burkholderia thailandensis. This organism is known for its ability to produce a variety of bioactive metabolites, including polyketides and peptides, which have significant pharmaceutical implications.
This compound falls under the category of antibiotics, specifically within the polyketide class. Polyketides are a diverse group of secondary metabolites produced by bacteria, fungi, and plants, characterized by their complex structures and biological activities. 4a,6-Diene-bactobolin is closely related to other compounds like bactobolin A and actinobolin, sharing similar mechanisms of action against cancer cells .
The synthesis of 4a,6-Diene-bactobolin involves several key steps, often utilizing both chemical synthesis and fermentation processes.
The total synthesis requires careful control of reaction conditions to ensure high yields and purity. Key reagents include various oxidizing and reducing agents that facilitate the formation of desired functional groups while minimizing by-products .
The molecular structure of 4a,6-Diene-bactobolin is characterized by a polyketide backbone with multiple functional groups that enhance its biological activity. The specific stereochemistry plays a critical role in its interaction with biological targets.
The structural data indicates that 4a,6-Diene-bactobolin contains two chlorine atoms and multiple hydroxyl groups which are crucial for its reactivity and biological function.
4a,6-Diene-bactobolin undergoes various chemical reactions including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagents significantly influences the outcome and specificity of the reactions.
The mechanism of action for 4a,6-Diene-bactobolin primarily involves inhibition of protein synthesis in bacterial cells by binding to specific sites on the ribosome. This action disrupts normal cellular functions leading to cell death.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into functional groups present in the compound .
4a,6-Diene-bactobolin has significant scientific uses:
High-resolution crystallographic studies (3.4 Å) reveal that 4a,6-diene-bactobolin binds the Thermus thermophilus 70S ribosome-tRNA complex at a novel site within the 50S subunit. This site, distinct from classical antibiotic targets (e.g., macrolide-binding tunnels or aminoglycoside-decoding sites), is situated near the peptidyl transferase center (PTC). The antibiotic’s chlorolactone and enol hydroxyl groups mediate critical interactions with ribosomal RNA (rRNA), specifically within the H73-H89 region of the 23S rRNA [2] [3].
The binding pocket involves a network of rRNA nucleotides: A2611, C2612, A2613 (H92), U2449 (H74), and C2085 (H72) (Table 1). The chlorolactone moiety forms halogen bonds with U2449 and A2611, while the enol hydroxyl hydrogen-bonds to C2085. This unique arrangement displaces the P-site tRNA’s CCA end by 3.6 Å, sterically occluding the A-site [2] [3]. Resistance mutations in the 50S ribosomal protein uL2 (e.g., E236A in Bacillus subtilis) destabilize this site by disrupting contacts with A2450, confirming the functional role of L2 in maintaining the binding pocket [5] [9].
Table 1: Key rRNA Nucleotide Interactions of 4a,6-Diene-Bactobolin
Nucleotide (Helix) | Interaction Type | Functional Consequence |
---|---|---|
A2613 (H92) | Mg²⁺-bridged coordination | Anchors antibiotic orientation |
U2449 (H74) | Halogen bond (Cl) | Stabilizes chlorolactone ring |
C2085 (H72) | Hydrogen bond (enol hydroxyl) | Prevents P-tRNA repositioning |
A2450 (H74) | Salt bridge (amine terminus) | Disrupted by uL2 mutations for resistance |
4a,6-Diene-bactobolin induces a conformational shift in the P-site tRNA’s 3′-CCA terminus, displacing A76 away from catalytic residues (A2451, U2506) of the PTC. This displacement (∼3.6 Å) disrupts substrate positioning for nucleophilic attack during peptide bond formation, effectively halting translation elongation. Structural superpositions show steric clashes between the antibiotic and canonical P-tRNA, confirming that tRNA distortion—not direct PTC blockade—is the primary inhibitory mechanism [2] [3].
Although both antibiotics cause similar P-tRNA displacement and inhibit translation termination, their binding sites and resistance profiles diverge (Table 2). Blasticidin S binds the 50S subunit at the P-site codon-anticodon interface, overlapping partially with the bactobolin site but engaging nucleotides C2063 and G2507 instead of H92 residues. Crucially, bactobolin-resistant uL2 mutants remain sensitive to blasticidin S, and vice versa, indicating non-overlapping targets. Biochemical assays confirm that blasticidin S traps deformed tRNA, while 4a,6-diene-bactobolin induces deformation via Mg²⁺-dependent rRNA restructuring [2] [3] [4].
Table 2: Functional Comparison of 4a,6-Diene-Bactobolin and Blasticidin S
Property | 4a,6-Diene-Bactobolin | Blasticidin S |
---|---|---|
Binding Site | H72-H74-H92 (50S) | P-site codon-anticodon interface |
Key Interactions | A2613, U2449, Mg²⁺ | C2063, G2507 |
tRNA Displacement | 3.6 Å shift of A76 | Traps pre-deformed tRNA |
Resistance Mutations | uL2 (E236A) | PTC nucleotides (e.g., G2576U) |
Cross-Resistance | None with blasticidin S | None with bactobolin derivatives |
A Mg²⁺ ion acts as a structural linchpin, bridging the lactone carbonyl and enol hydroxyl of 4a,6-diene-bactobolin to the pro-R phosphate oxygen of A2613. This octahedral coordination stabilizes the antibiotic in an orientation that forces the P-tRNA’s CCA end into a non-productive conformation. Mutational studies (A2613G) abolish Mg²⁺ binding and reduce antibiotic efficacy by >95%, underscoring the metal’s role. Chlorine atoms of the lactone ring further enhance binding affinity (Kd ≈ 40 nM) via hydrophobic contacts with A2611 and C2612, explaining the compound’s specificity over non-halogenated analogs [2] [3] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3